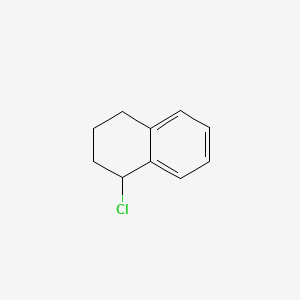

1-Chloro-1,2,3,4-tetrahydronaphthalene

Description

Significance of Halogenated Tetrahydronaphthalene Frameworks in Organic Synthesis Research

Halogenation is a foundational process in organic synthesis, involving the introduction of halogen atoms like chlorine into an organic molecule. numberanalytics.comnumberanalytics.com This process is significant because it can fundamentally alter the physical, chemical, and biological properties of the parent compound. numberanalytics.com Incorporating a halogen atom can change a molecule's reactivity, making it a valuable intermediate for synthesizing more complex structures. numberanalytics.com

Halogenated organic compounds are crucial in the production of numerous pharmaceuticals, agrochemicals, and materials. numberanalytics.comnih.gov The tetrahydronaphthalene framework itself is a versatile scaffold found in various biologically active molecules. When halogenated, this framework becomes a useful building block in synthetic chemistry. The chlorine atom in a compound like 1-chloro-1,2,3,4-tetrahydronaphthalene (B46882) acts as a good leaving group in nucleophilic substitution reactions and can direct further chemical transformations, allowing for the construction of a wide array of derivatives. The reactivity of the benzylic C-H bonds in the tetralin structure also contributes to its utility in synthesis. wikipedia.org

Overview of Scholarly Investigations on this compound

Scholarly research on this compound has primarily focused on its synthesis and its behavior in various chemical reactions. It is recognized as a valuable intermediate for producing specialty chemicals, pharmaceuticals, and agrochemicals. ontosight.ai The compound is also utilized in mechanistic studies of solvolysis reactions, serving as a model to understand carbocation stabilization and the effects of substituents on reaction kinetics.

Synthesis: The principal method for synthesizing this compound is through the direct chlorination of its parent compound, 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin). This reaction is typically performed using chlorine gas in the presence of a catalyst, such as iron(III) chloride. The reaction conditions are carefully controlled to promote selective chlorination at the desired benzylic position on the saturated ring.

Chemical Reactions: this compound undergoes several types of chemical reactions, making it a versatile synthetic intermediate. The chlorine atom's ability to participate in electrophilic substitution reactions makes the compound a reactive intermediate in various chemical processes.

Substitution Reactions: The chlorine atom can be readily displaced by various nucleophiles. For example, reaction with hydroxide (B78521) ions yields 1-hydroxy-1,2,3,4-tetrahydronaphthalene, while reaction with amines or thiols produces the corresponding amino or thio derivatives. These reactions are commonly carried out in polar solvents like water or alcohols.

Oxidation Reactions: The compound can be oxidized to form ketones or carboxylic acids. Reagents such as potassium permanganate (B83412) or chromium trioxide are employed for this transformation.

Reduction Reactions: The chlorine atom can be removed through reduction to yield the parent compound, 1,2,3,4-tetrahydronaphthalene. This is typically achieved using reducing agents like lithium aluminum hydride or through catalytic hydrogenation with hydrogen gas over a palladium catalyst.

| Reaction Type | Common Reagents | Major Products |

| Substitution | Sodium hydroxide, ammonia (B1221849), thiols | 1-Hydroxy-1,2,3,4-tetrahydronaphthalene, 1-Amino-1,2,3,4-tetrahydronaphthalene |

| Oxidation | Potassium permanganate, chromium trioxide | 1-Chloro-1,2,3,4-tetrahydronaphthalen-1-one |

| Reduction | Lithium aluminum hydride, H2/Pd | 1,2,3,4-Tetrahydronaphthalene |

Structure

3D Structure

Properties

CAS No. |

58485-68-0 |

|---|---|

Molecular Formula |

C9H11ClO2 |

Molecular Weight |

186.63 g/mol |

IUPAC Name |

1-(2-chlorophenoxy)propan-2-ol |

InChI |

InChI=1S/C9H11ClO2/c1-7(11)6-12-9-5-3-2-4-8(9)10/h2-5,7,11H,6H2,1H3 |

InChI Key |

JEESPINTVCBSTA-UHFFFAOYSA-N |

SMILES |

C1CC(C2=CC=CC=C2C1)Cl |

Canonical SMILES |

CC(COC1=CC=CC=C1Cl)O |

Other CAS No. |

58485-68-0 |

Pictograms |

Irritant |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 1 Chloro 1,2,3,4 Tetrahydronaphthalene

Solvolysis Reaction Pathways and Carbocation Intermediates in 1-Chloro-1,2,3,4-tetrahydronaphthalene (B46882) Chemistry

The solvolysis of this compound is a key reaction that proceeds through the formation of carbocation intermediates. The stability of these intermediates and the nature of the solvent play a pivotal role in determining the reaction pathway and the resulting products.

Kinetic studies are instrumental in elucidating the mechanism of nucleophilic substitution reactions. For this compound, the rate of solvolysis is highly dependent on the solvent composition. Investigations in aqueous acetonitrile (B52724) have shown that the rate constant for solvolysis decreases as the concentration of acetonitrile increases. This is consistent with a reaction mechanism that involves a polar transition state leading to a carbocation intermediate, which is stabilized by more polar solvents like water.

The rate constants for the solvolysis of this compound in various acetonitrile-water mixtures have been measured, and a plot of the logarithm of the rate constant (log k) versus the solvent ionizing power (YOTs) can be used to extrapolate the rate constant in pure water. The linear relationship observed in these plots is indicative of a mechanism that is sensitive to the solvent's ability to stabilize ionic intermediates.

Solvolysis Rate Constants of this compound in Acetonitrile-Water Mixtures

| Acetonitrile Concentration (% v/v) | Rate Constant (k, s-1) |

|---|---|

| 50 | 0.0320 |

| 60 | 0.0106 |

| 70 | 0.00335 |

| 80 | 0.00082 |

The presence of substituents on the tetrahydronaphthalene ring can significantly influence the rate and mechanism of solvolysis. For instance, the introduction of a hydroxyl group at the C2 position has a profound effect on the reaction. A comparison of the solvolysis rates of this compound and cis-1-chloro-2-hydroxy-1,2,3,4-tetrahydronaphthalene reveals that the β-hydroxy group slows down the reaction by a factor of nearly 2000. This is attributed to the electron-withdrawing inductive effect of the hydroxyl group, which destabilizes the developing positive charge at the C1 position during the formation of the carbocation intermediate.

Interestingly, the stereochemistry of the hydroxyl group also plays a role. The rate ratio for the solvolysis of cis- and trans-1-chloro-2-hydroxy-1,2,3,4-tetrahydronaphthalenes (kcis/ktrans) is approximately 0.5. This contrasts sharply with related dihydronaphthalene systems where the same ratio can be as high as 1800. The similarity in solvolysis rates for the cis and trans isomers in the tetrahydronaphthalene series, along with product analysis showing the formation of similar product ratios from both isomers, strongly suggests the involvement of a common carbocation intermediate.

Radical Reaction Mechanisms in Chlorination and Functionalization

Radical reactions provide an alternative pathway for the functionalization of this compound. The chlorination of tetrahydronaphthalene to produce this compound can proceed via a free-radical chain mechanism, particularly under UV irradiation.

This mechanism typically involves three stages:

Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl2) by UV light to generate two chlorine radicals (Cl•).

Propagation: A chlorine radical then abstracts a hydrogen atom from the C1 position of tetrahydronaphthalene, which is a benzylic position and thus more susceptible to radical attack. This forms a resonance-stabilized tetralyl radical and a molecule of hydrogen chloride (HCl). The tetralyl radical then reacts with another molecule of Cl2 to yield this compound and a new chlorine radical, which continues the chain reaction.

Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two chlorine radicals, a chlorine radical and a tetralyl radical, or two tetralyl radicals.

While radical chlorination can be an effective method for synthesis, it often leads to a mixture of products due to the high reactivity and low selectivity of chlorine radicals. Further functionalization of this compound can also be achieved through radical pathways, allowing for the introduction of other functional groups at various positions on the molecule.

Elucidation of Reaction Coordinates for Transformations of this compound

The reaction coordinate provides a theoretical framework for understanding the energy profile of a chemical reaction as it progresses from reactants to products. For the transformations of this compound, computational chemistry methods, such as density functional theory (DFT), can be employed to elucidate the reaction coordinates.

For the solvolysis reaction, theoretical calculations can map the potential energy surface for the departure of the chloride ion and the subsequent attack of the solvent molecule. This would involve locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. The calculations can also provide insights into the structure and stability of the carbocation intermediate.

Similarly, for radical reactions, computational studies can model the hydrogen abstraction and chlorine transfer steps. By calculating the energies of the reactants, intermediates, transition states, and products, the reaction coordinate can be constructed. This allows for a detailed understanding of the reaction's thermodynamics and kinetics, including the preference for reaction at specific sites on the molecule. While specific computational studies on the reaction coordinates for this compound are not extensively reported, the application of these theoretical tools is a powerful approach to complement experimental findings and gain a deeper mechanistic understanding.

Stereochemical Analysis and Conformational Studies of 1 Chloro 1,2,3,4 Tetrahydronaphthalene Systems

Elucidation of Absolute and Relative Stereochemistry of 1-Chloro-1,2,3,4-tetrahydronaphthalene (B46882) Derivatives

Assignment of Chiral Center Configurations (e.g., R/S Nomenclature)

This compound possesses a single stereocenter at the C1 position, where the chlorine atom is attached. This gives rise to a pair of enantiomers, designated as (R)-1-chloro-1,2,3,4-tetrahydronaphthalene and (S)-1-chloro-1,2,3,4-tetrahydronaphthalene. The absolute configuration of this chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.

To assign the configuration, the four groups attached to the C1 carbon are ranked based on atomic number. The chlorine atom receives the highest priority (1) due to its higher atomic number compared to carbon. The C8a of the fused aromatic ring has the next highest priority (2), followed by the C2 of the alicyclic ring (3). The hydrogen atom attached to C1 has the lowest priority (4).

For the (S)-enantiomer, when the molecule is oriented so that the lowest priority group (hydrogen) is pointing away from the viewer, the sequence from priority 1 to 2 to 3 traces a counter-clockwise direction. Conversely, for the (R)-enantiomer, this sequence follows a clockwise direction. The synthesis of specific enantiomers can be achieved through asymmetric synthesis or by resolution of a racemic mixture.

Diastereomeric Relationships and Stereoisomer Resolution Techniques

When additional stereocenters are introduced into the this compound scaffold, diastereomers can be formed. For instance, the reduction of a substituted 1-tetralone (B52770) precursor can lead to the formation of diastereomeric alcohols. The diastereoselectivity of such reactions is influenced by the steric hindrance of the reagents and the existing stereochemistry of the starting material. For example, the reduction of tetralin-1,4-dione with bulky reducing agents like L-Selectride shows a preference for the cis-diol, while other reagents may favor the trans-diol. nih.govresearchgate.net

The resolution of enantiomers of this compound and its derivatives can be accomplished through several methods:

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective technique for separating enantiomers.

Diastereomeric Salt Formation: Reaction of the racemic mixture with a chiral resolving agent, such as a chiral amine or carboxylic acid, forms diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent removal of the resolving agent yields the pure enantiomers.

Enzymatic Resolution: Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.

Conformational Preferences and Dynamics of the Tetrahydronaphthalene Ring System

Analysis of Ring Conformations (e.g., Half-Chair, Twist-Boat)

The partially saturated six-membered ring of the 1,2,3,4-tetrahydronaphthalene (B1681288) system is not planar and adopts non-planar conformations to relieve ring strain. The two primary conformations are the half-chair and the twist-boat (or skew-boat). In many substituted tetralin systems, the half-chair conformation is generally considered to be the more stable arrangement. rsc.org The actual preferred conformation can be influenced by the nature and position of substituents.

Computational studies and spectroscopic methods like Nuclear Magnetic Resonance (NMR) are instrumental in determining the predominant conformation and the energy barriers between different conformers. nih.govauremn.org.br

Influence of Chlorine and Other Substituents on Conformational Equilibrium

The presence of the chlorine atom at the C1 position significantly influences the conformational equilibrium of the tetrahydronaphthalene ring. The chlorine substituent can occupy either a pseudo-axial or a pseudo-equatorial position in the half-chair conformation.

The preference for the axial versus equatorial position is governed by a combination of steric and stereoelectronic effects. wikipedia.org While steric hindrance would generally favor the larger substituent in the equatorial position to minimize 1,3-diaxial interactions, stereoelectronic effects can sometimes override steric considerations. libretexts.org

In analogous systems, such as trifluorinated tetralins, a preference for a pseudo-axial orientation of the C-F bond has been observed and attributed to stabilizing hyperconjugative interactions between the C-H bonding orbitals and the C-F antibonding orbital (σC-H → σ*C-F). nih.gov A similar effect could be at play for the C-Cl bond in this compound.

The following table summarizes the general conformational preferences for substituents on a cyclohexane (B81311) ring, which can be used as a qualitative guide for the tetralin system.

| Substituent | A-value (kJ/mol) | Preferred Position |

| -Cl | 2.5 | Equatorial |

| -CH3 | 7.3 | Equatorial |

| -tBu | >20 | Strongly Equatorial |

Note: A-values represent the energy difference between the axial and equatorial conformers in monosubstituted cyclohexanes. Higher values indicate a stronger preference for the equatorial position.

Intramolecular Interactions Governing Conformational Stability

The conformational stability of this compound is dictated by a delicate balance of several intramolecular interactions:

Steric Interactions: Repulsive van der Waals interactions, particularly 1,3-diaxial interactions in the pseudo-axial conformation, can destabilize a conformer. libretexts.org

Torsional Strain: Strain arising from the eclipsing of bonds on adjacent atoms. The half-chair and twist-boat conformations help to alleviate this strain compared to a planar ring.

Stereoelectronic Effects: These arise from the interaction of molecular orbitals. As mentioned, hyperconjugation (σ-σ* interactions) can play a crucial role in stabilizing a particular conformation. wikipedia.orgbaranlab.org For instance, the interaction between the axial C-H bonds and the antibonding orbital of the axial C-Cl bond could stabilize the axial conformer of the chlorine atom.

Dipole-Dipole Interactions: The polar C-Cl bond can lead to dipole-dipole interactions within the molecule, which can influence the conformational preference.

Computational modeling and advanced NMR spectroscopic techniques are essential tools for dissecting these intricate interactions and providing a quantitative understanding of the conformational landscape of this compound and its derivatives. nih.govauremn.org.br

Advanced Spectroscopic Characterization of 1 Chloro 1,2,3,4 Tetrahydronaphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure and stereochemistry of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 1-Chloro-1,2,3,4-tetrahydronaphthalene (B46882), the introduction of a chlorine atom at the C1 position significantly influences the chemical shifts of nearby protons.

The proton at C1, being directly attached to the same carbon as the electronegative chlorine atom, is expected to be the most deshielded of the aliphatic protons, appearing at a downfield chemical shift, likely in the range of 5.0-5.5 ppm. The protons on C2, C3, and C4 would appear further upfield. The protons on the aromatic ring would be observed in the typical aromatic region (around 7.0-7.5 ppm), with their splitting patterns providing information about their relative positions.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1 | 5.0 - 5.5 | Doublet of doublets (dd) | J(H1, H2a) ≈ 8, J(H1, H2e) ≈ 4 |

| H2 | 1.8 - 2.2 | Multiplet (m) | - |

| H3 | 1.7 - 2.1 | Multiplet (m) | - |

| H4 | 2.7 - 3.0 | Multiplet (m) | - |

| Ar-H | 7.0 - 7.5 | Multiplets (m) | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it.

In this compound, the carbon atom C1, bonded to the chlorine, will be significantly deshielded and is expected to have a chemical shift in the range of 60-70 ppm. The other aliphatic carbons (C2, C3, C4) would resonate at higher fields. The aromatic carbons would appear in the downfield region of the spectrum (typically 120-140 ppm).

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | 60 - 70 |

| C2 | 30 - 40 |

| C3 | 20 - 30 |

| C4 | 25 - 35 |

| Aromatic C | 125 - 140 |

| Quaternary Aromatic C | 135 - 145 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and for determining the stereochemistry of a molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between H1 and the protons on C2, between the protons on C2 and C3, and so on, confirming the connectivity of the aliphatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached. This would allow for the definitive assignment of each proton and its corresponding carbon in the aliphatic and aromatic regions.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For this compound, NOESY could be used to determine the relative stereochemistry at C1 if the molecule were chiral and enantiomerically pure. For instance, correlations between H1 and specific protons on the cyclohexane (B81311) ring or the aromatic ring would indicate their spatial closeness.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

For this compound (C₁₀H₁₁Cl), the molecular ion peak (M⁺) would be expected at m/z 166 (for the ³⁵Cl isotope) and a smaller M+2 peak at m/z 168 (for the ³⁷Cl isotope) in an approximate 3:1 ratio, which is characteristic for compounds containing one chlorine atom.

The fragmentation pattern would likely involve the loss of a chlorine radical (Cl•) to give a fragment at m/z 131. Another common fragmentation pathway for tetralin derivatives is a retro-Diels-Alder reaction, which could lead to the loss of ethene (C₂H₄), resulting in a fragment at m/z 138 (for the M-C₂H₄ fragment containing ³⁵Cl). Further fragmentation of the aromatic ring could also be observed.

Predicted Mass Spectrometry Data for this compound:

| m/z | Predicted Identity |

| 168 | [M+2]⁺ (³⁷Cl isotope) |

| 166 | [M]⁺ (³⁵Cl isotope) |

| 131 | [M - Cl]⁺ |

| 138 | [M - C₂H₄]⁺ (³⁵Cl isotope) |

Infrared (IR) Spectroscopy for Identification of Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.

The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

C-H stretching (aromatic): Around 3000-3100 cm⁻¹

C-H stretching (aliphatic): Around 2850-3000 cm⁻¹

C=C stretching (aromatic): Around 1450-1600 cm⁻¹

C-Cl stretching: A strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

C-H bending: Various bands in the fingerprint region.

Predicted IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Bond Vibration |

| 3100-3000 | Aromatic C-H stretch |

| 3000-2850 | Aliphatic C-H stretch |

| 1600-1450 | Aromatic C=C stretch |

| 800-600 | C-Cl stretch |

X-ray Crystallography for Solid-State Structure and Conformational Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or one of its derivatives could be obtained, X-ray diffraction analysis would provide definitive information about its solid-state structure.

This analysis would reveal bond lengths, bond angles, and torsional angles within the molecule. It would also elucidate the conformation of the partially saturated six-membered ring. The tetralin ring system can adopt a half-chair or a sofa conformation. The presence of the chlorine substituent at C1 would likely influence the preferred conformation to minimize steric interactions. Furthermore, the crystal packing would show any intermolecular interactions, such as C-H···Cl or C-H···π interactions, which are important for understanding the solid-state properties of the compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral this compound Enantiomers

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Among these, Circular Dichroism (CD) spectroscopy is a powerful tool for the stereochemical analysis of chiral compounds. This section focuses on the application of CD spectroscopy for the characterization of the enantiomers of this compound.

Due to the presence of a stereocenter at the C1 position, this compound exists as a pair of enantiomers: (R)-1-Chloro-1,2,3,4-tetrahydronaphthalene and (S)-1-Chloro-1,2,3,4-tetrahydronaphthalene. These enantiomers are non-superimposable mirror images of each other and, while possessing identical physical properties in a non-chiral environment, they exhibit distinct chiroptical properties.

Theoretical Principles of Circular Dichroism

Circular Dichroism is the differential absorption of left (LCP) and right (RCP) circularly polarized light by a chiral molecule. This phenomenon is quantified by the difference in the molar absorption coefficients for LCP and RCP light (Δε = εL - εR). A CD spectrum is a plot of Δε against wavelength.

For the enantiomers of this compound, it is expected that their CD spectra would be perfect mirror images. If the (R)-enantiomer exhibits a positive CD band (a positive Cotton effect) at a particular wavelength, the (S)-enantiomer will show a negative CD band of equal magnitude at the same wavelength.

The chiroptical properties of this compound are primarily determined by the electronic transitions of its chromophores within the chiral molecular framework. The key chromophore in this molecule is the substituted benzene (B151609) ring. The electronic transitions of the benzene ring, which are sensitive to the chiral environment, are expected to give rise to distinct CD signals.

Expected Chiroptical Properties and Research Findings

A comprehensive review of the scientific literature reveals a notable absence of specific experimental data on the chiroptical properties, including Circular Dichroism spectra, for the enantiomers of this compound. However, based on studies of analogous chiral tetralin derivatives, a theoretical framework for the expected CD spectra can be established. For instance, research on synthetic cathinones derived from α-tetralone has successfully utilized CD spectroscopy in conjunction with computational methods to assign the absolute configurations of new chiral derivatives. nih.gov

The CD spectrum of chiral this compound would be influenced by the electronic transitions of the aromatic chromophore. The benzene ring exhibits several absorption bands in the ultraviolet region, which, in a chiral environment, would become CD active. The sign and magnitude of the Cotton effects observed in the CD spectrum would be directly related to the absolute configuration of the chiral center.

Hypothetical Data Table

In the absence of experimental data, the following table is presented to illustrate how chiroptical data for the enantiomers of this compound would be typically reported. The values are hypothetical and serve for illustrative purposes only.

| Enantiomer | Wavelength (nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) |

| (R)-1-Chloro-1,2,3,4-tetrahydronaphthalene | 270 | +5000 |

| (R)-1-Chloro-1,2,3,4-tetrahydronaphthalene | 240 | -3000 |

| (S)-1-Chloro-1,2,3,4-tetrahydronaphthalene | 270 | -5000 |

| (S)-1-Chloro-1,2,3,4-tetrahydronaphthalene | 240 | +3000 |

Derivatives and Their Chiroptical Properties

The chiroptical properties of derivatives of this compound would be expected to vary depending on the nature and position of the substituents. The introduction of additional chromophores or auxochromes could lead to significant changes in the CD spectra, providing valuable information for stereochemical assignments. The principles of chiroptical spectroscopy remain a fundamental approach for the structural elucidation of such chiral molecules.

Theoretical and Computational Chemistry Applied to 1 Chloro 1,2,3,4 Tetrahydronaphthalene

Density Functional Theory (DFT) Investigations on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like 1-Chloro-1,2,3,4-tetrahydronaphthalene (B46882). DFT calculations can elucidate the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, by finding the minimum energy structure on the potential energy surface. researchgate.netnih.gov

For this compound, DFT would be instrumental in determining the precise positioning of the chlorine atom and the conformation of the tetrahydronaphthalene ring system. The electronic structure, including the distribution of electron density and the nature of chemical bonds, can also be thoroughly analyzed. nih.gov

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Substituted Naphthalene (B1677914) Derivative

| Parameter | Calculated Value |

|---|---|

| C-Cl Bond Length (Å) | ~1.75 |

| Aromatic C-C Bond Length (Å) | ~1.40 |

| Aliphatic C-C Bond Length (Å) | ~1.54 |

| C-C-Cl Bond Angle (°) | ~110 |

Note: The data in this table are representative values for similar chlorinated organic molecules and are not specific to this compound due to the absence of published computational studies on this specific compound.

Predictive Modeling of Regioselectivity and Reaction Barriers

DFT is a powerful tool for predicting the regioselectivity of chemical reactions. nih.gov For this compound, this could involve modeling reactions such as electrophilic aromatic substitution or nucleophilic substitution at the chlorinated carbon. By calculating the energies of possible intermediates and transition states, the most likely reaction pathways can be identified. nist.govmdpi.com

Furthermore, DFT can be used to calculate the activation energy, or reaction barrier, for these transformations. irjweb.com This information is crucial for understanding the kinetics of a reaction and predicting its feasibility under different conditions. For instance, the energy barrier for the dissociation of the C-Cl bond could be calculated to assess the molecule's stability. mdpi.com

Frontier Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity.

For this compound, the HOMO would likely be localized on the aromatic ring, indicating its propensity to act as an electron donor in reactions with electrophiles. Conversely, the LUMO would likely have significant contributions from the C-Cl antibonding orbital, suggesting this as the site for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com

Table 2: Representative Frontier Molecular Orbital Energies for a Chlorinated Aromatic Compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 6.0 |

Note: These values are illustrative and based on typical DFT calculations for similar molecules. Specific data for this compound is not currently available in published literature.

Molecular Mechanics (MM) and Force Field Calculations for Conformational Analysis

Molecular Mechanics (MM) offers a computationally less intensive approach to study the conformational landscape of molecules. ub.edu This method treats molecules as a collection of atoms held together by springs, and the potential energy is calculated using a force field. A force field is a set of parameters that describe the energy of bond stretching, angle bending, torsional rotations, and non-bonded interactions. researchgate.net

For this compound, MM calculations would be particularly useful for exploring the different possible conformations of the flexible six-membered ring and the orientation of the chlorine substituent (axial vs. equatorial). By systematically rotating the rotatable bonds and calculating the energy of each conformation, a potential energy surface can be generated, revealing the most stable low-energy conformers. rsc.org The development of accurate force field parameters for halogenated hydrocarbons is an active area of research to improve the reliability of these simulations. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules over time. nih.gov This allows for the exploration of the conformational landscape and the study of how the molecule interacts with its environment, such as a solvent. nih.gov

An MD simulation of this compound in a solvent like water or an organic solvent would reveal its dynamic conformational changes and how it forms intermolecular interactions, such as hydrogen bonds or van der Waals forces, with the surrounding solvent molecules. nih.gov These simulations can also be used to calculate thermodynamic properties like free energies of solvation and to understand how the solvent influences the molecule's structure and reactivity. The study of intermolecular interactions is crucial for understanding the behavior of the molecule in condensed phases.

Synthetic Utility and Transformational Chemistry of 1 Chloro 1,2,3,4 Tetrahydronaphthalene As a Building Block

Utilization in the Synthesis of Complex Organic Architectures

The tetralin moiety is a structural component found in numerous biologically active molecules and functional materials. As a functionalized precursor, 1-chloro-1,2,3,4-tetrahydronaphthalene (B46882) offers a direct route to introduce this valuable scaffold into larger, more complex structures.

The 1,2,3,4-tetrahydronaphthalene (B1681288) skeleton is a key structural motif in a variety of pharmaceutical agents. While direct, large-scale applications of this compound in specific drug syntheses are not extensively documented in publicly available literature, its potential as a precursor is evident from the structure of established medicines. For instance, the core of the selective serotonin (B10506) reuptake inhibitor (SSRI) Sertraline is a substituted tetralin amine. The synthesis of Sertraline traditionally starts from a tetralone precursor, which is then converted to an amine. This compound represents an alternative starting point, where the chloro group can be displaced by an appropriate nitrogen nucleophile to build the foundational amine structure.

Similarly, other pharmacologically active compounds feature the tetralin framework, and the reactivity of the C-Cl bond in this compound makes it a plausible intermediate for the synthesis of analogs and new chemical entities in drug discovery programs.

The parent compound, tetralin, serves as a recognized intermediate in the manufacturing of several agricultural chemicals. nih.gov Notably, it is used in the synthesis of the insecticide Carbaryl and the herbicide Napropamide. nih.gov The synthetic pathways to these compounds often involve functionalization of the tetralin ring. This compound provides a functional handle that can be exploited to generate derivatives for agrochemical applications.

In the realm of specialty chemicals, tetralin and its derivatives are used as solvents for resins, fats, and waxes, and as components in lacquers and paints. nih.gov The ability to further functionalize the molecule via the chloro group allows for the potential creation of specialty polymers or materials with tailored properties.

Nucleophilic Substitution Reactions of the Chlorine Moiety

The chlorine atom in this compound is positioned at a benzylic carbon. This position is activated towards nucleophilic substitution (SN1 and SN2 pathways) because the carbocation intermediate in an SN1 reaction is stabilized by resonance with the adjacent benzene (B151609) ring, and the C-Cl bond is sufficiently polarized for SN2 attack. This reactivity allows for the facile introduction of a wide variety of functional groups.

The displacement of the chloride by nitrogen-based nucleophiles is a fundamental transformation for introducing amine functionalities. Reaction with ammonia (B1221849) can yield the primary amine, 1-amino-1,2,3,4-tetrahydronaphthalene. However, this reaction can be prone to overalkylation, leading to the formation of secondary and tertiary amines. A more controlled approach often involves the use of primary or secondary amines to produce the corresponding N-substituted derivatives. Another common strategy is the use of azide (B81097) salts (e.g., sodium azide) to form an azido (B1232118) intermediate, which can then be cleanly reduced to the primary amine.

Amide anions or protected amides can also serve as nucleophiles to form C-N bonds, leading to the synthesis of N-acyltetralin derivatives, which are themselves valuable intermediates.

Table 1: Representative Amination and Amidation Reactions (Note: The following are illustrative examples of typical conditions for benzylic chlorides, as specific data for this compound is not widely reported.)

| Nucleophile | Reagent(s) | Solvent | Typical Conditions | Product Type |

| Ammonia | NH₃ (excess) | Ethanol | Sealed tube, 100-150 °C | Primary Amine |

| Primary Amine | R-NH₂ | Acetonitrile (B52724), K₂CO₃ | Reflux | Secondary Amine |

| Azide | Sodium Azide (NaN₃) | DMF or DMSO | 25-100 °C | Alkyl Azide |

| Phthalimide | Potassium Phthalimide | DMF | 80-120 °C | N-Alkyl Phthalimide |

Oxygen-based nucleophiles, such as alkoxides (e.g., sodium methoxide) and carboxylates, can readily displace the chloride to form ethers and esters, respectively. The reaction with hydroxide (B78521) ions leads to the formation of the corresponding alcohol, 1-hydroxy-1,2,3,4-tetrahydronaphthalene.

Sulfur-containing nucleophiles are generally more potent than their oxygen counterparts. Thiolates (e.g., sodium thiophenoxide) react efficiently to form thioethers (sulfides). This enhanced nucleophilicity allows these reactions to proceed under mild conditions with high yields.

Table 2: Representative Reactions with Oxygen and Sulfur Nucleophiles (Note: The following are illustrative examples of typical conditions for benzylic chlorides, as specific data for this compound is not widely reported.)

| Nucleophile | Reagent(s) | Solvent | Typical Conditions | Product Type |

| Alkoxide | Sodium Alkoxide (R-ONa) | Corresponding Alcohol (R-OH) | Reflux | Ether |

| Hydroxide | NaOH or KOH | Water/THF | 50-100 °C | Alcohol |

| Thiolate | Sodium Thiolate (R-SNa) | Ethanol or DMF | Room Temperature - 60 °C | Thioether |

| Cyanide | KCN or NaCN | DMSO or Ethanol/Water | 60-100 °C | Nitrile |

Palladium-Catalyzed Cross-Coupling Reactions Involving the C-Cl Bond

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, benzylic chlorides like this compound are suitable substrates for many of these transformations due to the relative ease of oxidative addition to the palladium(0) catalyst.

Prominent examples of such reactions include:

Suzuki-Miyaura Coupling: This reaction couples the benzylic chloride with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for forming C(sp³)–C(sp²) bonds, enabling the synthesis of 1-aryl-1,2,3,4-tetrahydronaphthalenes.

Heck-Mizoroki Reaction: This reaction involves the coupling of the benzylic chloride with an alkene to form a new, more substituted alkene. This provides a route to introduce vinyl or substituted vinyl groups at the 1-position of the tetralin core.

Sonogashira Coupling: This reaction couples the benzylic chloride with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. It is an effective method for synthesizing 1-alkynyl-1,2,3,4-tetrahydronaphthalenes.

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing it to be used as a key building block for constructing complex carbon skeletons that are difficult to access through other methods.

Ring Expansion and Contraction Strategies Utilizing the Tetrahydronaphthalene Scaffold

The rigid, bicyclic framework of this compound and its derivatives serves as a versatile platform for orchestrating skeletal rearrangements, specifically ring expansion and contraction reactions. These transformations are pivotal in synthetic organic chemistry for accessing novel carbocyclic systems that are otherwise challenging to construct. By leveraging the inherent reactivity of the tetralone core, chemists can modulate the size of the alicyclic ring, thereby generating a diverse array of molecular architectures.

Ring Expansion of the Tetrahydronaphthalene Scaffold

A prominent strategy for the one-carbon ring expansion of the tetrahydronaphthalene system involves the Tiffeneau-Demjanov rearrangement. wikipedia.orgnumberanalytics.com This reaction typically transforms a cyclic ketone into a homologous, ring-enlarged ketone. wikipedia.org For the tetrahydronaphthalene scaffold, this provides a synthetic route to benzosuberone derivatives, which are valuable intermediates in medicinal chemistry.

The process is initiated by converting a 1-tetralone (B52770) derivative, which can be synthesized from this compound, into a 1-aminomethyl-1-cycloalkanol. This intermediate is then treated with nitrous acid to generate an unstable diazonium salt. numberanalytics.com The subsequent elimination of nitrogen gas prompts a rearrangement where a carbon-carbon bond from the ring migrates, leading to the formation of a seven-membered ring. wikipedia.org

The general sequence for the Tiffeneau-Demjanov ring expansion, as applied to a 1-tetralone derivative, is outlined below:

| Step | Reactant | Reagents | Intermediate/Product | Description |

| 1 | 1-Tetralone | 1. KCN, H+2. LiAlH4 or H2/Catalyst | 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol | Formation of a cyanohydrin followed by reduction of the nitrile to a primary amine. |

| 2 | 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol | NaNO2, HCl (aq.) | Diazonium Salt (unstable) | Diazotization of the primary amine. |

| 3 | Diazonium Salt | - | Benzosuberone | Rearrangement with loss of N2 gas to yield the ring-expanded ketone. d-nb.info |

This method is advantageous as it often proceeds with high yields and predictability. The regiochemistry of the rearrangement is influenced by the migratory aptitude of the adjacent carbon atoms.

Ring Contraction of the Tetrahydronaphthalene Scaffold

For the contraction of the six-membered alicyclic ring of the tetrahydronaphthalene scaffold, the Favorskii rearrangement is a powerful and widely employed method. wikipedia.orgadichemistry.compurechemistry.org This reaction facilitates the conversion of cyclic α-halo ketones into ring-contracted carboxylic acids or their derivatives. wikipedia.orgnrochemistry.com In the context of the tetrahydronaphthalene system, this provides a direct pathway to indane-1-carboxylic acid derivatives.

The starting material for this transformation is typically a 2-halo-1-tetralone, which can be prepared from the corresponding 1-tetralone. Treatment of the α-halo ketone with a base, such as a hydroxide or an alkoxide, initiates the rearrangement. wikipedia.orgorganic-chemistry.org The mechanism is thought to proceed through the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base to yield the more stable carbanion, ultimately leading to the ring-contracted product. wikipedia.orgadichemistry.com

A representative scheme for the Favorskii rearrangement on a 2-chloro-1-tetralone is as follows:

| Reactant | Base | Product | Ring System |

| 2-Chloro-1-tetralone | Sodium Hydroxide (NaOH) | Indane-1-carboxylic acid | Five-membered ring |

| 2-Chloro-1-tetralone | Sodium Methoxide (NaOMe) | Methyl indane-1-carboxylate | Five-membered ring |

| 2-Bromo-1-tetralone | Sodium Hydroxide (NaOH) | Indane-1-carboxylic acid | Five-membered ring |

The choice of base determines the nature of the product; hydroxides yield carboxylic acids, while alkoxides produce esters. adichemistry.com This rearrangement is a key step in the synthesis of various complex molecules and natural products where a five-membered ring is a crucial structural motif. For instance, a similar ring contraction of 2-chlorocyclohexanone (B41772) is a known method for producing cyclopentane (B165970) derivatives. adichemistry.com

Future Directions and Emerging Research Avenues in 1 Chloro 1,2,3,4 Tetrahydronaphthalene Chemistry

Development of Novel and Highly Stereoselective Chlorination Methodologies

The synthesis of 1-Chloro-1,2,3,4-tetrahydronaphthalene (B46882) presents a stereochemical challenge, as the C1 position is a stereocenter. Traditional chlorination methods often yield racemic mixtures, necessitating further resolution steps which are inefficient. Future research is critically focused on the development of de novo asymmetric syntheses and stereoselective chlorination reactions.

One promising avenue is the adaptation of modern stereoselective chlorination techniques to the tetralin scaffold. For instance, methods developed for the chlorination of β-substituted cyclic alcohols using reagents like triphenylphosphine (B44618) (PPh₃) and N-chlorosuccinimide (NCS) have demonstrated high levels of stereocontrol, yielding either inverted or retained configurations depending on the substrate's structural features. rsc.org Applying such methodologies to a precursor like 1,2,3,4-tetrahydro-1-naphthalenol could provide a direct and controlled route to enantiomerically enriched this compound. The success of asymmetric reductions in the tetralin system, such as the enantioselective CBS reduction of tetralin-1,4-dione, further underscores the potential for achieving high stereoselectivity within this framework. researchgate.net

Key research goals in this area include:

Catalytic Asymmetric Chlorination: Investigating chiral catalysts, including transition metal complexes and organocatalysts, for the direct enantioselective chlorination of tetralin or its derivatives.

Substrate-Controlled Diastereoselective Reactions: Designing tetralin precursors with chiral auxiliaries that can direct the incoming chlorine atom to a specific face of the molecule.

Enzymatic Chlorination: Exploring the use of halogenase enzymes, which can offer unparalleled stereoselectivity under mild, environmentally benign conditions.

The development of these methods would be a significant breakthrough, providing direct access to optically pure isomers and facilitating their use in the synthesis of chiral drugs and other advanced materials.

Advanced Computational Modeling for Predictive Synthesis and Mechanism Understanding

Computational chemistry is becoming an indispensable tool for accelerating research and development in organic synthesis. For this compound, advanced computational modeling offers a pathway to demystify reaction mechanisms and predict synthetic outcomes with greater accuracy.

Density Functional Theory (DFT) is particularly well-suited for this purpose. DFT calculations can be employed to investigate the electronic structure and conformation of halogenated organic molecules, providing insight into their reactivity. researchgate.netresearchgate.net For example, modeling the transition states of various chlorination pathways can help identify the most energetically favorable routes and predict the stereochemical outcome of a reaction. This predictive power can guide the rational design of catalysts and reaction conditions, minimizing trial-and-error experimentation. beilstein-journals.org

Future computational efforts are expected to focus on:

Mechanism Elucidation: Using DFT and ab initio methods to map the complete energy profiles of existing and novel synthetic reactions, identifying key intermediates and transition states. rsc.org

Predictive Reaction Modeling: Employing machine learning algorithms trained on large datasets of chemical reactions to predict the most likely products, yields, and optimal conditions for reactions involving the tetralin scaffold. nih.govacs.org

Solvent and Catalyst Effects: Simulating reactions in the presence of explicit solvent molecules and catalyst structures to understand their precise role in influencing reaction rates and selectivity, a task for which combined Quantum Mechanical/Molecular Mechanical (QM/MM) approaches are well-suited. researchgate.net

These computational approaches will not only deepen the fundamental understanding of the compound's chemistry but also provide a powerful predictive framework to guide future synthetic endeavors efficiently. rsc.org

Exploration of Unprecedented Reaction Pathways and Reactivity Patterns

While this compound is a known synthetic intermediate, its full reactive potential remains largely untapped. The presence of a benzylic chloride imparts specific reactivity that can be exploited in novel transformations. nih.gov Future research is geared towards discovering and developing unprecedented reaction pathways that leverage this feature.

Recent advances in catalysis have opened doors to new types of bond formations that were previously challenging. For instance, cooperative catalysis, which combines multiple catalytic cycles, has been shown to activate sluggish benzylic chlorides for coupling reactions under mild conditions. nih.govacs.org Similarly, nickel-catalyzed Heck-type reactions offer a complementary approach to traditional palladium catalysis for the benzylation of olefins, a reaction pattern directly applicable to this compound. organic-chemistry.org

Emerging areas of exploration include:

Photoredox Catalysis: Utilizing visible light and a photocatalyst to generate a benzylic radical from the C-Cl bond, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This approach has already been used to access functionalized tetralins through radical cascade cyclizations. researchgate.net

Novel Cycloadditions: Developing new strategies for synthesizing the tetralin ring system itself, such as the recently reported nitrogen deletion/Diels-Alder cascade reaction, which provides a fundamentally new pathway to substituted tetralins. acs.orgresearchgate.net

C-C Bond Insertion and Ring Expansion: Investigating Lewis acid-catalyzed reactions of benzylic chlorides with diazo compounds, which could lead to formal C-C bond insertion and ring expansion of the saturated portion of the tetralin core. researchgate.net

These novel transformations will expand the synthetic utility of this compound, transforming it from a simple intermediate into a versatile building block for complex molecular architectures.

Integration with Flow Chemistry and Sustainable Synthetic Approaches

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic processes. scienceopen.com For the synthesis and derivatization of this compound, the integration of flow chemistry and other sustainable practices represents a major avenue for future development.

Flow chemistry, where reactions are performed in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. uc.pt The synthesis of the parent compound, tetralin, via naphthalene (B1677914) hydrogenation has been successfully demonstrated in supercritical fluids, a technique that aligns with green chemistry principles by intensifying the process and simplifying product separation. mdpi.comresearchgate.net

Future research in this area will likely involve:

Continuous-Flow Synthesis: Developing end-to-end flow processes for the synthesis of this compound and its subsequent conversion into value-added derivatives. This could involve multi-step sequences where intermediates are generated and consumed in a continuous stream without isolation.

Use of Greener Solvents and Catalysts: Replacing hazardous reagents and solvents with more environmentally benign alternatives. This includes exploring water-based reactions, biodegradable solvents, and recoverable/reusable heterogeneous catalysts.

Renewable Feedstocks: Investigating synthetic routes that begin from renewable, biomass-derived platform chemicals, such as the synthesis of alkylated naphthalenes from benzaldehyde (B42025) and angelica lactone, as a long-term strategy to reduce reliance on petrochemical sources. rsc.org

By embracing these modern synthetic technologies, the production and utilization of this compound can be made more efficient, safer, and environmentally sustainable.

Design and Synthesis of Next-Generation Tetrahydronaphthalene-Based Scaffolds for Chemical Research

The tetralin framework is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. researchgate.net Its derivatives have found application as antidepressants (e.g., sertraline), anticancer agents, and anticholinesterase inhibitors. mdpi.comnih.govresearchgate.net this compound serves as an ideal starting point for creating libraries of novel tetralin-based compounds for drug discovery and other chemical research.

The reactive C-Cl bond provides a chemical handle for introducing a wide range of functional groups and for building more complex molecular architectures through substitution or coupling reactions. Research is actively being pursued to synthesize novel tetralin derivatives incorporating various heterocyclic systems, such as pyridines, pyrimidines, and thiazolines, which have shown promising anticancer activity. mdpi.comnih.govnih.gov

The future in this field lies in the rational design and synthesis of next-generation scaffolds with tailored properties:

Fragment-Based Drug Discovery: Using the chloro-tetralin core as a foundational fragment and systematically building upon it to optimize interactions with biological targets.

Diversity-Oriented Synthesis: Developing flexible synthetic routes from this compound that can generate a wide array of structurally diverse molecules for high-throughput screening.

Bioisosteric Replacement: Incorporating the tetralin scaffold as a bioisostere for other aromatic systems in known drugs to improve pharmacokinetic or pharmacodynamic properties.

By leveraging this compound as a versatile starting material, chemists can continue to explore new regions of chemical space and develop novel molecules with significant potential in medicine, materials science, and agrochemicals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.